![molecular formula C20H19BrN4O2 B2665897 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2059471-72-4](/img/structure/B2665897.png)

5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

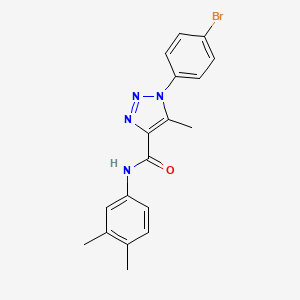

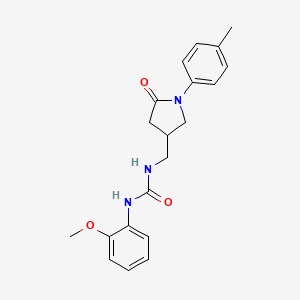

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl group, a 1,2,4-triazole ring, and a bromobenzoyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring, a common feature in many pharmaceuticals, is a six-membered ring with one nitrogen atom . The 1,2,4-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a six-membered carbon ring, and the bromobenzoyl group contains a benzene ring attached to a carbonyl group and a bromine atom .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperidine ring might participate in reactions typical of secondary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromobenzoyl group might increase its density and boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique

1. Anticancer Properties A study on benzimidazole derivatives, which are structurally related to 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, revealed the anticancer potential of these compounds. They were shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compounds demonstrated significant binding affinity and potential anti-cancer activity (Karayel, 2021).

2. Antimicrobial and Antifungal Activity Triazole derivatives, including those structurally similar to the compound , have been noted for their antimicrobial and antifungal properties. Several studies have synthesized and evaluated various triazole derivatives, observing significant biological activity against a range of microorganisms. This includes activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus and Candida species (Suresh, Lavanya, & Rao, 2016); (Bektaş et al., 2010).

3. Molecular Structure and Drug Design The compound’s molecular structure has been analyzed for potential drug design applications. Studies have focused on understanding the molecular interactions, stability, and conformational analyses of similar compounds. This includes investigations into the hydrogen bonding interactions and the energy states of molecules, which are crucial for designing effective drugs (Shawish et al., 2021).

4. Serotonin Antagonist Activity Some derivatives of 1,2,4-triazol-3-one have been studied for their potential as serotonin (5-HT2) antagonists. These compounds have shown promising activity in this area, which can be relevant for conditions related to serotonin regulation, such as certain psychiatric disorders (Watanabe et al., 1992).

Propriétés

IUPAC Name |

3-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O2/c21-17-9-5-4-8-16(17)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVMPJKVGKLISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)

![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2665822.png)

![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)

![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2665827.png)

![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2665834.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)